molecular formula C7H5FN2O B13947501 2-(Aminooxy)-4-fluorobenzonitrile

2-(Aminooxy)-4-fluorobenzonitrile

Cat. No.: B13947501
M. Wt: 152.13 g/mol
InChI Key: MRHAKMXOTDFYJF-UHFFFAOYSA-N
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Description

2-(Aminooxy)-4-fluorobenzonitrile is a fluorinated benzonitrile derivative featuring an aminooxy (–ONH₂) group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. This compound is notable for its application in oxime ligation, a reaction used to conjugate peptides with drugs, isotopes, or other biomolecules . The aminooxy group reacts selectively with ketones or aldehydes under mild conditions, making it valuable in radiopharmaceutical labeling (e.g., ¹⁸F-based tracers) . However, its sensitivity to aldehydes/ketones in the environment necessitates careful handling .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

2-aminooxy-4-fluorobenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-6-2-1-5(4-9)7(3-6)11-10/h1-3H,10H2

InChI Key

MRHAKMXOTDFYJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)ON)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-4-fluorobenzonitrile typically involves the introduction of the aminooxy group onto a fluorobenzonitrile precursor. One common method is the reaction of 4-fluorobenzonitrile with hydroxylamine-O-sulfonic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aminooxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-(Aminooxy)-4-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-4-fluorobenzonitrile involves its interaction with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. Additionally, the fluorine atom can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Aminooxy)-4-fluorobenzonitrile with analogs differing in substituents, electronic effects, and applications.

Structural and Functional Differences

Table 1: Key Properties of this compound and Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
This compound –ONH₂ (2), –F (4), –CN C₇H₅FN₂O 152.13 Radiopharmaceutical labeling, oxime ligation Inferred
4-Amino-5-fluoro-2-hydroxybenzonitrile –NH₂ (4), –F (5), –OH (2), –CN C₇H₅FN₂O 152.13 Pharmaceutical intermediate (e.g., kinase inhibitors)
4-Amino-2-ethoxy-5-fluorobenzonitrile –NH₂ (4), –F (5), –OEt (2), –CN C₉H₉FN₂O 180.18 Agrochemical research (enhanced stability)
2-Fluoro-4-(4-fluorophenyl)benzonitrile –F (2, 4'), –CN C₁₃H₇F₂N 215.20 Material science (electron-deficient aromatic systems)
4-(Aminomethyl)-2-fluorobenzonitrile –CH₂NH₂ (4), –F (2), –CN C₈H₇FN₂ 150.15 Drug intermediates (basic amino group)

Reactivity and Stability

  • Aminooxy Group Sensitivity: The aminooxy group in this compound enables selective oxime ligation but requires protection from aldehydes/ketones (e.g., acetone) during storage . In contrast, compounds like 4-Amino-2-ethoxy-5-fluorobenzonitrile (ethoxy substituent) exhibit greater stability under ambient conditions due to the inert –OEt group .
  • Electron-Withdrawing Effects: The –CN and –F substituents in all analogs enhance electrophilicity.

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